2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide
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Overview
Description
2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide is an organic compound with a complex structure that includes an amino group, a pyrazine ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazine derivative and the butanamide backbone.
Coupling Reaction: The pyrazine derivative is coupled with the butanamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The resulting intermediate undergoes amidation to introduce the amino group, typically using ammonia or an amine source under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amidation reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2,3-dimethylbutyramide
- 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide
- 2-amino-3,3-dimethyl-N-(1-phenylethyl)butanamide
Uniqueness
2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide |
InChI |
InChI=1S/C12H20N4O/c1-8(2)11(13)12(17)16(4)9(3)10-7-14-5-6-15-10/h5-9,11H,13H2,1-4H3/t9-,11?/m0/s1 |
InChI Key |
ZJKOXXHKVCYNSQ-FTNKSUMCSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)N(C)C(=O)C(C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CN=C1)N |
Origin of Product |
United States |
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